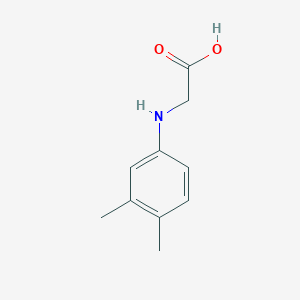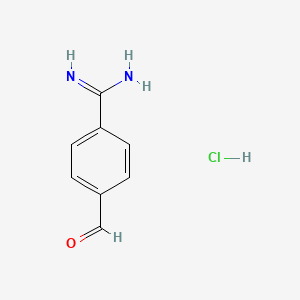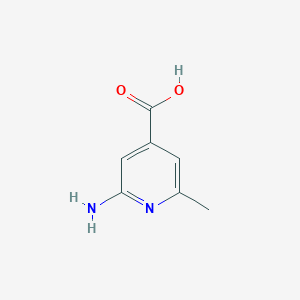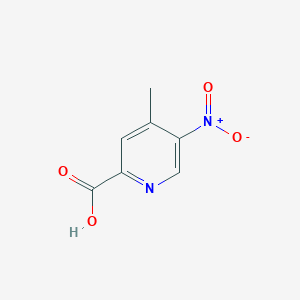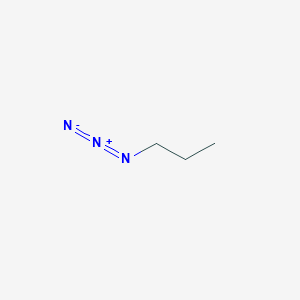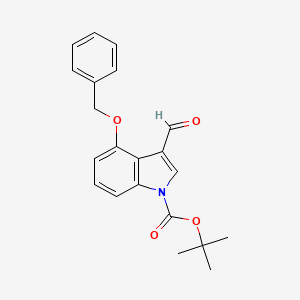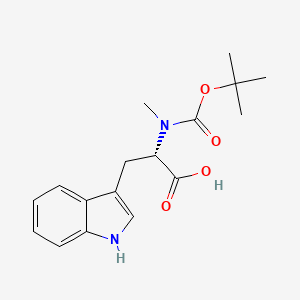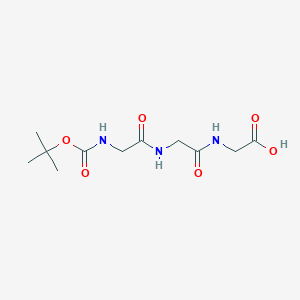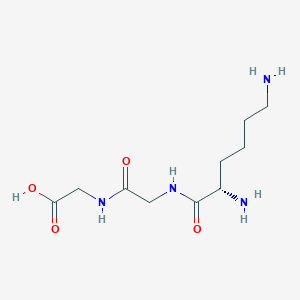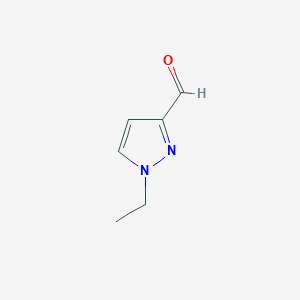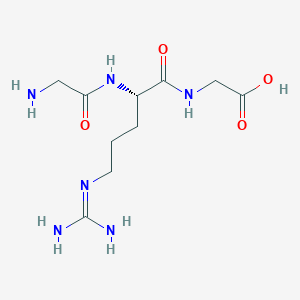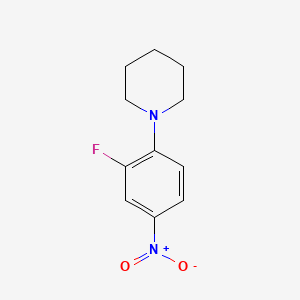
1-(2-Fluor-4-nitrophenyl)piperidin
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese pharmazeutischer Verbindungen
1-(2-Fluor-4-nitrophenyl)piperidin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Medikamenten, und das Vorhandensein der Fluor-Nitrophenyl-Gruppe ermöglicht weitere chemische Modifikationen. Diese Verbindung kann Reaktionen wie Reduktion, Cyclisierung und nukleophile Substitution eingehen, um eine Vielzahl pharmakologisch aktiver Moleküle zu erzeugen .
Entwicklung von Wirkstoffen für das Zentralnervensystem (ZNS)
Piperidinderivate spielen bekanntermaßen eine bedeutende Rolle bei der Entwicklung von ZNS-Wirkstoffen. Die strukturellen Merkmale von This compound können so angepasst werden, dass sie mit ZNS-Rezeptoren interagieren, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen führt .
Krebsforschung
Die Nitrogruppe in This compound kann bei der Entwicklung von Antikrebsmitteln verwendet werden. Nitroaromatische Verbindungen können als Prodrugs wirken, die nach metabolischer Reduktion reaktive Spezies bilden, die in der Lage sind, DNA zu schädigen, ein Mechanismus, der in der Krebstherapie untersucht wird .
Korrosionsschutz
Pflanzenschutzmittelforschung
Die strukturelle Anpassungsfähigkeit von This compound macht es zu einem Kandidaten für die Entwicklung neuer Pflanzenschutzmittel. Seine Derivate können auf herbizide, fungizide und insektizide Aktivitäten untersucht werden, was zur Landwirtschaft beiträgt .
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um organische Verbindungen mit spezifischen optischen Eigenschaften zu synthetisieren. Diese Verbindungen können in Materialien für elektronische Geräte, wie z. B. organische Leuchtdioden (OLEDs), integriert werden .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNWBRDGGKNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443764 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172967-04-3 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
